molecular formula C4H8O4P+ B11819033 3-((Hydroxymethyl)hydrophosphoryl)propanoic acid

3-((Hydroxymethyl)hydrophosphoryl)propanoic acid

Cat. No.: B11819033
M. Wt: 151.08 g/mol
InChI Key: SFNASUBJQLSUCU-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-((Hydroxymethyl)hydrophosphoryl)propanoic acid typically involves the reaction of phenylphosphonous dichloride with phenylphosphinic acid to form a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride to produce 3-(chlorophenylphosphinyl)-propionyl chloride. The final step involves hydrolyzing this intermediate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process is optimized for high yields and good color through low-temperature reactions. Additionally, the remainder of the acryloyl chloride after the addition reaction can be collected and recycled, making the method economically favorable .

Chemical Reactions Analysis

Types of Reactions

3-((Hydroxymethyl)hydrophosphoryl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acids, while reduction reactions may produce phosphines .

Scientific Research Applications

3-((Hydroxymethyl)hydrophosphoryl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((Hydroxymethyl)hydrophosphoryl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. It may also participate in metabolic pathways, contributing to the synthesis or degradation of other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Hydroxymethyl)hydrophosphoryl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain research and industrial applications .

Properties

Molecular Formula

C4H8O4P+

Molecular Weight

151.08 g/mol

IUPAC Name

2-carboxyethyl-(hydroxymethyl)-oxophosphanium

InChI

InChI=1S/C4H7O4P/c5-3-9(8)2-1-4(6)7/h5H,1-3H2/p+1

InChI Key

SFNASUBJQLSUCU-UHFFFAOYSA-O

Canonical SMILES

C(C[P+](=O)CO)C(=O)O

Origin of Product

United States

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